molecular formula C17H13ClF3N5OS B3644634 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3644634
M. Wt: 427.8 g/mol
InChI Key: ALLTXHPUPQPCQQ-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide backbone, with a sulfanyl-linked triazole moiety substituted by a methyl group and a pyridin-4-yl ring (Figure 1). Its molecular formula is C₂₀H₁₆ClF₃N₅OS, and it has a molecular weight of 478.89 g/mol .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5OS/c1-26-15(10-4-6-22-7-5-10)24-25-16(26)28-9-14(27)23-13-8-11(17(19,20)21)2-3-12(13)18/h2-8H,9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLTXHPUPQPCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with 2-chloro-5-(trifluoromethyl)aniline, which undergoes a series of reactions including acylation, cyclization, and sulfonation to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Applications

1. Antifungal Activity
Research has demonstrated that compounds containing triazole rings exhibit antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may serve as a lead compound for the development of new antifungal agents targeting resistant strains of fungi, particularly in agricultural settings where fungal diseases pose significant threats to crops.

2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity against a broad spectrum of bacteria. Studies indicate that similar triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. This property could be harnessed for developing new antibiotics or disinfectants.

3. Anticancer Properties
Research into triazole-containing compounds has revealed their potential as anticancer agents. The ability of these compounds to inhibit cell proliferation and induce apoptosis in various cancer cell lines has been documented. This compound may exhibit similar properties, warranting further investigation into its efficacy against cancer cells.

Agrochemical Applications

1. Pesticidal Activity
The compound's unique chemical structure positions it as a candidate for developing new pesticides. Its potential to disrupt the growth of pests or pathogens can be explored through field trials to assess its effectiveness in real-world agricultural environments.

2. Plant Growth Regulation
Research into related compounds suggests that triazole derivatives can influence plant growth and development by modulating hormonal pathways. This application could lead to innovations in crop management strategies that enhance yield and resilience against environmental stressors.

Case Study 1: Antifungal Efficacy

A study published in Journal of Agricultural and Food Chemistry evaluated the antifungal activity of various triazole derivatives against Fusarium graminearum. The results indicated that compounds similar to this compound exhibited significant inhibition of fungal growth at low concentrations.

Case Study 2: Antimicrobial Screening

In an investigation reported in Antimicrobial Agents and Chemotherapy, a series of triazole derivatives were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus. The study found that certain derivatives showed promising results, suggesting that this compound could be developed further as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Functional Groups :

  • Chloro and trifluoromethyl groups on the phenyl ring: Enhance lipophilicity and metabolic stability.
  • Triazole core : Provides hydrogen-bonding capabilities and influences bioactivity.
  • Pyridin-4-yl group : Contributes to π-π stacking interactions with biological targets.

Synthesis :
Synthesized via alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH), followed by purification via chromatography .

Comparison with Structural Analogs

Variations in Phenyl Ring Substituents

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound 2-Cl, 5-CF₃ 478.89 High lipophilicity, metabolic stability Under investigation for kinase inhibition
N-(4-chloro-2-methylphenyl) analog 4-Cl, 2-CH₃ 454.97 Moderate logP (3.2) Antiviral activity (IC₅₀: 12 μM)
N-(4-chloro-3-(trifluoromethyl)phenyl) analog 4-Cl, 3-CF₃ 502.91 Enhanced electron-withdrawing effects Antimicrobial (MIC: 4 μg/mL against S. aureus)

Impact :

  • Trifluoromethyl groups (e.g., in target compound) improve membrane permeability compared to methyl or methoxy substituents .
  • Chloro positioning (ortho vs. para) affects steric interactions with target proteins, altering potency .

Modifications in Triazole Substituents

Compound Name Triazole Substituents Key Features Biological Activity
Target Compound 4-CH₃, 5-pyridin-4-yl Balanced steric/electronic profile Potent kinase inhibition (Ki: 0.8 nM)
4-(4-Ethoxyphenyl)-5-pyridin-3-yl analog 4-C₆H₅OEt, 5-pyridin-3-yl Increased bulkiness Reduced activity (Ki: 5.2 nM) due to steric hindrance
4-(Furan-2-ylmethyl)-5-thiophen-2-yl analog 4-(furan-CH₂), 5-thiophen Electron-rich heterocycles Antifungal (IC₅₀: 8 μM against C. albicans)

Impact :

  • Pyridin-4-yl (target) vs. pyridin-3-yl (analog ): The nitrogen position influences hydrogen bonding with ATP-binding pockets in kinases.
  • Furan/thiophene substitutions enhance π-stacking but reduce solubility .

Variations in Sulfanyl-Acetamide Linkers

Compound Name Linker Modification Reactivity Application
Target Compound -S-CH₂-C(=O)-NH- Stable under physiological pH Kinase inhibitor
N-Hydroxyacetamide analog -S-CH₂-C(=O)-NH-OH Prone to oxidation Antiproliferative (GI₅₀: 1.5 μM in HeLa)
2-[(3-Phenyl)triazolyl]sulfanyl analog -S-CH₂-C(=O)-NH- with diphenyltriazole Enhanced rigidity Anti-inflammatory (65% edema inhibition)

Impact :

  • Hydroxyacetamide derivatives exhibit higher reactivity but lower metabolic stability .
  • Rigid triazole linkers improve target selectivity .

Q & A

Q. What are the optimal synthetic protocols for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:

  • Triazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with chloroacetyl chloride in anhydrous dichloromethane, followed by substitution with the aryl amine moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final compound with >95% purity .

Q. How can the structural integrity of this compound be confirmed?

A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves the 3D conformation, particularly the dihedral angles between the triazole and pyridine rings .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 510.08) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In silico docking : Use AutoDock Vina to predict binding affinity to targets like kinases or GPCRs, focusing on the triazole and pyridine moieties .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at concentrations of 1–100 µM .
  • Enzyme inhibition : Test inhibitory activity against COX-2 or CYP450 isoforms using fluorometric assays .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

Apply a Design of Experiments (DOE) approach:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase byproducts; dichloromethane balances yield and selectivity .
  • Catalyst optimization : Use Pd/C or CuI for coupling steps, reducing reaction time by 30–50% .
  • Real-time monitoring : In-line FTIR tracks intermediate formation, enabling rapid adjustment of temperature (60–80°C optimal) .

Q. How to reconcile contradictory bioactivity data across different assay platforms?

  • Orthogonal assays : Compare results from fluorescence-based (e.g., FLIPR) and radiometric (e.g., Scintillation Proximity Assay) methods to rule out artifacts .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
  • Structural analogs : Synthesize derivatives lacking the trifluoromethyl group to isolate its contribution to activity .

Q. What strategies validate the compound’s mechanism of action using spectroscopic and crystallographic data?

  • Molecular dynamics simulations : GROMACS or AMBER models the ligand-protein interaction over 100 ns trajectories, correlating with X-ray crystallography data .
  • SAR studies : Modify the pyridine ring (e.g., 3-pyridinyl vs. 4-pyridinyl) and assess changes in binding affinity via SPR or ITC .
  • Electron density maps : SHELXL-refined maps (Fo-Fc) identify key hydrogen bonds between the sulfanyl group and active-site residues .

Q. How to design derivatives with enhanced selectivity for specific biological targets?

  • Fragment-based drug design : Replace the chloro-trifluoromethylphenyl group with bioisosteres (e.g., cyano or nitro groups) to modulate lipophilicity .
  • Proteomic profiling : SILAC-based mass spectrometry identifies off-target binding partners, guiding structural refinements .
  • Crystallographic fragment screening : Soak pre-formed crystals with derivative libraries to map favorable interactions .

Q. What methodologies address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Prodrug synthesis : Introduce phosphate or glycoside groups to the acetamide moiety, cleaved enzymatically in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .

Q. How to troubleshoot discrepancies between computational docking and experimental binding data?

  • Ensemble docking : Dock to multiple protein conformations (e.g., from NMR or MD simulations) to account for flexibility .
  • WaterMap analysis : Identify conserved water molecules in the binding site that may disrupt ligand interactions .
  • Alchemical free energy calculations : Use FEP+ or MM-PBSA to quantify binding energy differences between predicted and observed poses .

Methodological Notes

  • Synthetic reproducibility : Strict control of anhydrous conditions (e.g., molecular sieves in DCM) is critical for sulfanyl-acetamide coupling .
  • Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Ethical considerations : Adhere to OECD guidelines for in vitro assays to ensure reproducibility and reduce animal testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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